molecular formula C15H13F3N4O2 B10916175 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10916175
M. Wt: 338.28 g/mol
InChI Key: ROAFWADIKBHWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a chromenyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-AMINO-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-AMINO-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in the compound’s bioactivity by interacting with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13F3N4O2

Molecular Weight

338.28 g/mol

IUPAC Name

2-amino-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C15H13F3N4O2/c1-22-8(5-11(21-22)15(16,17)18)12-7(6-19)14(20)24-10-4-2-3-9(23)13(10)12/h5,12H,2-4,20H2,1H3

InChI Key

ROAFWADIKBHWCA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.